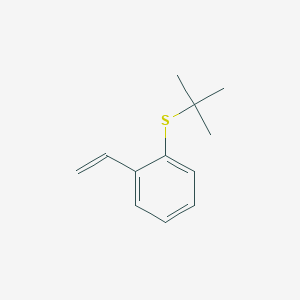

2-(tert-Butylthio)styrene

Description

Properties

Molecular Formula |

C12H16S |

|---|---|

Molecular Weight |

192.32 g/mol |

IUPAC Name |

1-tert-butylsulfanyl-2-ethenylbenzene |

InChI |

InChI=1S/C12H16S/c1-5-10-8-6-7-9-11(10)13-12(2,3)4/h5-9H,1H2,2-4H3 |

InChI Key |

XUSWQUAIYLNZAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=C1C=C |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

Polymerization and Material Synthesis

The polymerization of 2-(tert-Butylthio)styrene has been explored for creating advanced polymers with enhanced properties. For instance, the incorporation of this compound into styrenic block copolymers has shown significant improvements in thermal stability and mechanical strength. Studies indicate that these polymers can be utilized in medical applications, such as tubing and flexible components, due to their biocompatibility and resistance to sterilization processes .

Table 1: Properties of Polymers Derived from this compound

| Property | Value | Application |

|---|---|---|

| Thermal Stability | Enhanced | Medical devices |

| Mechanical Strength | High | Industrial applications |

| Biocompatibility | Good | Biomedical uses |

Medicinal Chemistry

Potential Pharmaceutical Applications

Research into the biological activities of compounds related to this compound suggests potential applications in pharmaceuticals. The compound's derivatives have been investigated for their antioxidant properties, which may play a role in preventing oxidative stress-related diseases . Furthermore, studies have indicated that similar compounds can act as enzyme inhibitors, providing pathways for developing new therapeutic agents .

Case Study: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various derivatives of this compound, demonstrating significant inhibition of lipid peroxidation. This finding supports the potential use of these compounds in formulations aimed at reducing oxidative damage in biological systems .

Materials Science

Applications in Coatings and Adhesives

The unique properties of this compound make it an attractive candidate for use in coatings and adhesives. Its ability to enhance adhesion while maintaining flexibility is crucial for applications where durability and resistance to environmental factors are required. Research indicates that polymers derived from this compound exhibit excellent performance in harsh conditions, making them suitable for outdoor applications .

Chemical Reactions Analysis

Polymerization and Stability

The tert-butylthio group impacts polymerization behavior:

-

Thermal Polymerization : Retarded by steric hindrance from the tert-butyl group. Base additives (e.g., potassium tert-butoxide) reduce polymerization rates by up to 17-fold by diverting intermediates .

-

Instability : Vinyl groups in intermediates (e.g., compound 4) readily polymerize, requiring low temperatures and rapid processing .

Nucleophilic Addition Reactions

The tert-butylthio group participates in thiol-mediated reactions:

-

Thiol-Epoxide Ring-Opening : Analogous to styrene oxide, 2-(tert-butylthio)styrene reacts with thiophenols under catalytic conditions.

| Reaction Component | Conditions | Conversion (%) | Reference |

|---|---|---|---|

| This compound + Thiophenol | SP-TBD catalyst, 30 °C, 2.5 h | >99 |

Thermal Decomposition

Thermogravimetric analysis (TGA) of related styrenes reveals:

-

Decomposition Onset : ~250–300 °C for tert-butylthio-functionalized polymers.

-

Char Residue : ~6–9% at 600 °C, attributed to sulfur-containing aromatic structures .

Key Challenges

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(tert-Butylthio)styrene with styrene and tert-butyl chloride, highlighting structural and physicochemical differences:

Structural and Electronic Differences

- Styrene : The unsubstituted vinyl benzene lacks steric hindrance, enabling rapid polymerization .

- tert-Butyl Chloride : A tertiary alkyl halide with a polar C-Cl bond, prone to SN1 reactions due to carbocation stability .

- The tert-butyl group may also enhance thermal stability .

Physical Properties

- Boiling Point : The tert-butylthio group increases molecular weight and van der Waals interactions, raising the boiling point above styrene’s 145.2°C .

- Density : Sulfur’s atomic mass (32.07 g/mol) and the bulky tert-butyl group likely elevate density relative to styrene (0.9059 g/cm³) and tert-butyl chloride (0.866 g/cm³) .

Notes and Limitations

Data Gaps: Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on extrapolations from styrene, tert-butyl chloride, and general organosulfur chemistry.

Inferred Properties : Density and boiling point estimates assume additive contributions from the tert-butylthio group. Experimental validation is required.

Reactivity : The compound’s stability toward oxidation (e.g., sulfoxide formation) remains unexplored in the cited sources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tert-Butylthio)styrene with high purity, and how can reproducibility be ensured?

- Methodology : Use radical thiol-ene coupling or nucleophilic substitution between tert-butylthiol and a styrene derivative (e.g., 2-chlorostyrene). Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.

- Characterization : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., tert-butyl singlet at ~1.3 ppm), IR (C-S stretch ~600–700 cm⁻¹), and GC-MS (molecular ion peak at m/z 192). For new compounds, include microanalysis (C, H, S) and compare with theoretical values .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst), and provide raw spectral data in supplementary materials .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : Assign vinyl protons (δ 5.2–6.5 ppm) and tert-butyl protons (δ 1.3 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- IR : Identify C=C (1630–1600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Store in amber vials under inert gas (N2 or Ar) at –20°C to prevent oxidation of the thioether group.

- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions.

- Waste Disposal : Neutralize with aqueous NaHCO3 before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the tert-butylthio group influence the reactivity of styrene derivatives in catalytic systems?

- Mechanistic Insights : The bulky tert-butyl group sterically hinders electrophilic addition at the β-carbon, favoring radical or nucleophilic pathways. DFT calculations (e.g., B3LYP/6-311++G**) can model transition states for reactions like epoxidation or cycloaddition.

- Case Study : In Fe-MOF-74 catalysis, the thioether moiety may coordinate with metal centers, altering selectivity (e.g., favoring styrene oxide over phenylacetaldehyde). Validate via in-situ FTIR or XAS .

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound?

- Validation : Cross-reference data from NIST Chemistry WebBook (e.g., boiling point ~245°C) with experimental measurements using differential scanning calorimetry (DSC) or ebulliometry.

- Error Sources : Discrepancies may arise from impurities or calibration errors. Replicate measurements in triplicate and report confidence intervals .

Q. What experimental designs are effective for studying the degradation pathways of this compound under oxidative or photolytic conditions?

- Oxidative Degradation : Expose to UV/H2O2 and monitor intermediates via LC-QTOF-MS. Identify sulfoxide/sulfone products using isotopic labeling (<sup>34</sup>S).

- Photolysis : Use a solar simulator (AM 1.5G spectrum) and track degradation kinetics via UV-Vis spectroscopy. Compare quantum yields with computational predictions (TD-DFT) .

Q. How can researchers differentiate between competing reaction mechanisms (e.g., radical vs. ionic) in functionalization studies of this compound?

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates. A large KIE (>2) suggests radical pathways.

- Trapping Experiments : Add TEMPO (radical scavenger) or NaBH4 (ionic intermediate quencher) to reaction mixtures. Analyze product distributions via GC-MS .

Methodological Best Practices

- Data Reporting : Include raw NMR/IR files, chromatograms, and computational input files in supplementary materials to enable replication .

- Ethical Standards : Cite prior work on styrene derivatives (e.g., SIRC’s health studies) and disclose conflicts of interest .

- Collaboration : Consult crystallography or computational experts for structural validation or mechanistic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.